molecular formula C12H14F2O3 B12642925 Ethyl 4-(3,5-difluoro-phenoxy)butanoate

Ethyl 4-(3,5-difluoro-phenoxy)butanoate

Cat. No.: B12642925
M. Wt: 244.23 g/mol
InChI Key: IDTLXTSPCOPAKQ-UHFFFAOYSA-N
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Description

Ethyl 4-(3,5-difluoro-phenoxy)butanoate is an organic compound with the molecular formula C12H14F2O3. It is a member of the ester family, characterized by the presence of a carbonyl group bonded to an oxygen atom, which is then bonded to an alkyl or aryl group. This compound is notable for its inclusion of fluorine atoms, which can significantly alter its chemical properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(3,5-difluoro-phenoxy)butanoate typically involves the esterification of 4-(3,5-difluoro-phenoxy)butanoic acid with ethanol. This reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and solvents that can be easily recycled is also common to minimize environmental impact and reduce costs .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3,5-difluoro-phenoxy)butanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

Ethyl 4-(3,5-difluoro-phenoxy)butanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological systems, particularly in the context of enzyme inhibition.

    Medicine: Investigated for its potential use in drug development, particularly for its fluorinated aromatic ring which can enhance biological activity.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Ethyl 4-(3,5-difluoro-phenoxy)butanoate exerts its effects is primarily through its interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance binding affinity and selectivity, making it a valuable compound in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-(3,5-difluoro-phenoxy)butanoate is unique due to the specific positioning of the fluorine atoms on the phenoxy ring. This positioning can significantly influence its chemical reactivity and biological activity, making it distinct from other similar compounds .

Properties

Molecular Formula

C12H14F2O3

Molecular Weight

244.23 g/mol

IUPAC Name

ethyl 4-(3,5-difluorophenoxy)butanoate

InChI

InChI=1S/C12H14F2O3/c1-2-16-12(15)4-3-5-17-11-7-9(13)6-10(14)8-11/h6-8H,2-5H2,1H3

InChI Key

IDTLXTSPCOPAKQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCOC1=CC(=CC(=C1)F)F

Origin of Product

United States

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